Mureletecan

Catalog No.
S548632
CAS No.
M.F
Unknown
M. Wt
0.0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mureletecan

Product Name

Mureletecan

IUPAC Name

Unknown

Molecular Formula

Unknown

Molecular Weight

0.0

solubility

Soluble in DMSO, not in water

Synonyms

Mureletecan; PNU166148; PNU 166148; PNU-166148; MAGCPT; MAG CPT; MAG-CPT

The exact mass of the compound Mureletecan is 0.0 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mureletecan (also known as PNU-166148 or MAG-CPT) is a highly water-soluble, macromolecular prodrug consisting of the potent topoisomerase I inhibitor camptothecin (CPT) covalently linked to an N-(2-hydroxypropyl)methacrylamide (HPMA) polymeric backbone via a cleavable tetrapeptide spacer. Designed specifically to overcome the severe hydrophobicity, formulation challenges, and rapid lactone-ring hydrolysis of native CPT, this ~18 kDa polymer-drug conjugate serves as a critical benchmark in nanomedicine and targeted drug delivery research [1]. By leveraging the Enhanced Permeability and Retention (EPR) effect, Mureletecan facilitates targeted intratumoral accumulation and sustained, enzyme-mediated release of the active CPT moiety [2]. For procurement teams and formulation scientists, Mureletecan represents a ready-to-use, standardized macromolecular vehicle that eliminates the need for harsh organic cosolvents while providing a validated model for prolonged in vivo circulation.

Substituting Mureletecan with free camptothecin or small-molecule water-soluble derivatives (e.g., irinotecan or topotecan) fundamentally alters the physical and pharmacokinetic profile of the experimental system [1]. Native camptothecin is notoriously insoluble in aqueous media, forcing researchers to rely on aggressive organic solvents like DMSO or complex lipid suspensions, which can introduce severe formulation toxicities and artifactual variables into in vivo models. While small-molecule analogs resolve the solubility issue, they undergo rapid systemic clearance and lack the macromolecular dimensions necessary to exploit the EPR effect for passive tumor targeting [2]. Procurement of Mureletecan is essential when the experimental design strictly requires a stable, high-molecular-weight (~18 kDa) prodrug that ensures prolonged circulation, protects the active lactone ring from premature physiological hydrolysis, and provides controlled payload release within the target microenvironment.

Elimination of Organic Cosolvents via HPMA Conjugation

The covalent attachment of CPT to the hydrophilic HPMA backbone in Mureletecan completely circumvents the severe insolubility of the parent compound. While native camptothecin exhibits an aqueous solubility of less than 3 µg/mL and strictly requires DMSO or complex lipid formulations for administration, Mureletecan is freely soluble in standard physiological buffers [1]. This allows for direct intravenous administration without the toxicity or confounding variables introduced by harsh organic cosolvents.

Evidence DimensionAqueous Solubility
Target Compound DataFreely soluble in standard aqueous buffers (allows direct injection)
Comparator Or BaselineNative Camptothecin (< 3 µg/mL, requires DMSO or complex lipids)
Quantified DifferenceOrders of magnitude increase in aqueous solubility
ConditionsStandard physiological buffers (pH 7.4) at room temperature

Enables researchers to formulate high-dose CPT treatments for in vivo models without the confounding toxicities and handling complexities of organic solvents.

Extension of Plasma Half-Life via Macromolecular Shielding

Mureletecan significantly alters the pharmacokinetic profile of camptothecin by preventing rapid renal clearance and premature enzymatic degradation. Pharmacokinetic evaluations demonstrate that the terminal half-life of MAG-CPT is extended to approximately 100 hours, whereas free camptothecin is rapidly cleared from systemic circulation [1]. This sustained circulation profile is a direct result of the ~18 kDa HPMA polymer acting as a steric shield, allowing for continuous, slow-release exposure of the active moiety.

Evidence DimensionTerminal Plasma Half-Life
Target Compound Data~100 hours (MAG-CPT)
Comparator Or BaselineNative Camptothecin (rapid clearance, typically < 4 hours)
Quantified Difference>25-fold extension in terminal half-life
ConditionsIntravenous administration in in vivo pharmacokinetic models

Critical for researchers requiring a sustained-release topoisomerase I inhibitor model that avoids the peak-and-trough toxicity associated with rapid-clearance small molecules.

Enhanced Intratumoral Delivery via the EPR Effect

The ~18 kDa molecular weight of Mureletecan is specifically engineered to exploit the Enhanced Permeability and Retention (EPR) effect in solid tumors. Tissue uptake analyses have shown that MAG-bound CPT achieves high concentrations in tumor tissues (mean concentrations of 861 ng/g at 24 hours post-dosing), significantly outperforming the passive diffusion of free CPT, which measured at only 12.2 ng/g in the same models [1]. This macromolecular targeting ensures that the prodrug accumulates preferentially in the leaky vasculature of tumor microenvironments.

Evidence DimensionIntratumoral Concentration (at 24h)
Target Compound Data861 ± 216 ng/g (MAG-bound CPT)
Comparator Or Baseline12.2 ± 4.7 ng/g (Free CPT)
Quantified Difference~70-fold higher accumulation of the polymer-bound prodrug
ConditionsSolid tumor tissue analysis 24 hours post-administration in human colorectal carcinoma models

Provides a validated macromolecular benchmark for procurement teams sourcing materials for targeted nanomedicine and EPR-driven drug delivery studies.

Benchmark Material for Polymer-Drug Conjugate Development

Mureletecan serves as a primary reference standard for research teams developing novel HPMA-based or other polymeric drug delivery systems. Its well-documented ~18 kDa structure and tetrapeptide-linker cleavage kinetics provide a reliable baseline against which new linker chemistries, alternative polymer backbones (e.g., PEG, PGA), or active targeting ligands can be quantitatively compared [1].

In Vivo Models of Sustained Topoisomerase I Inhibition

Due to its extended plasma half-life (~100 hours) and high aqueous solubility, Mureletecan is the preferred choice for long-term in vivo efficacy studies requiring sustained topoisomerase I inhibition [2]. It allows researchers to maintain therapeutic drug levels without the need for continuous infusion pumps or the use of toxic DMSO-based formulations required by native camptothecin.

EPR Effect and Macromolecular Biodistribution Assays

As a validated macromolecule that successfully exploits the Enhanced Permeability and Retention (EPR) effect, Mureletecan is highly suited for biodistribution and tumor microenvironment studies [3]. It is utilized to map the extravasation and retention of ~18 kDa polymers in solid tumors, providing critical data for optimizing the molecular weight and architecture of next-generation nanotherapeutics.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

0.0

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Duncan R, Vicent MJ. Do HPMA copolymer conjugates have a future as clinically  useful nanomedicines? A critical overview of current status and future opportunities. Adv Drug Deliv Rev. 2010 Feb 17;62(2):272-82. doi: 10.1016/j.addr.2009.12.005. Epub 2009 Dec 11. Review. PubMed PMID: 20005271.
2: Duncan R. Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt. Adv Drug Deliv Rev. 2009 Nov 12;61(13):1131-48. doi: 10.1016/j.addr.2009.05.007. Epub 2009 Aug 20. Review. PubMed PMID: 19699249.
3: Bissett D, Cassidy J, de Bono JS, Muirhead F, Main M, Robson L, Fraier D, Magnè ML, Pellizzoni C, Porro MG, Spinelli R, Speed W, Twelves C. Phase I and pharmacokinetic (PK) study of MAG-CPT (PNU 166148): a polymeric derivative of camptothecin (CPT). Br J Cancer. 2004 Jul 5;91(1):50-5. PubMed PMID: 15187995; PubMed Central PMCID: PMC2364737.

Explore Compound Types